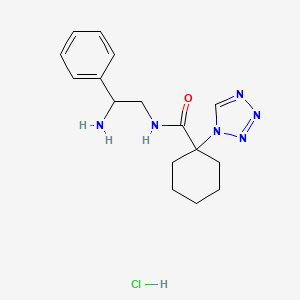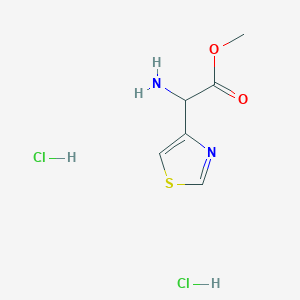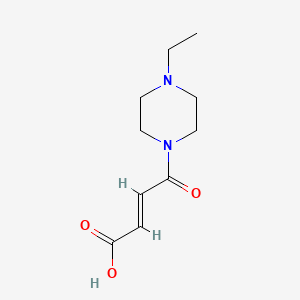
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPB is a piperazine derivative that possesses a unique structure, making it a useful tool for studying different biological processes.
Scientific Research Applications
1. Building Blocks for Bioactive Compounds
Derivatives of 4-oxobut-2-enoic acid serve as important building blocks for synthesizing a variety of biologically active compounds. A notable method involves the use of ytterbium triflate as a catalyst under microwave assistance, streamlining the synthesis process and yielding the target acids from different (hetero)aromatic ketones and glyoxylic acid monohydrate with purity and efficiency (Tolstoluzhsky et al., 2008).
2. Precursor for Heterocyclic Compounds
4-oxobut-2-enoic acid variants are pivotal in synthesizing novel heterocyclic compounds with potential antibacterial properties. One approach involves the Aza–Michael addition, leading to the formation of pyridazinones and furanones derivatives, highlighting the compound's versatility as a precursor for intricate chemical structures (El-Hashash et al., 2015).
3. Hemostatic Activity
Derivatives of 4-oxobut-2-enoic acid have been investigated for their influence on the blood coagulation system. The synthesis of specific derivatives led to the discovery of compounds with significant hemostatic activity and low acute toxicity, providing a promising avenue for developing new therapeutic agents (Pulina et al., 2017).
4. Molecular Structure and Hydrogen Bonding
Studies on molecules like N-Phenylmaleamic acid, a derivative, emphasize the importance of 4-oxobut-2-enoic acid in understanding molecular structures and interactions. These molecules exhibit planar structures and feature intramolecular hydrogen bonding, contributing to the stability and properties of the compounds (Lo & Ng, 2009).
5. Fluorescence Spectroscopy and Drug Determination
Aroylacrylic acid derivatives, such as 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid, have been proposed as reagents for spectrophotometric and fluorimetric determination of aliphatic thiol drugs. Their ability to form stable fluorescent thiol adducts under mild conditions underscores the compound's utility in analytical chemistry and drug monitoring (Cavrini et al., 1988).
6. DNA Interaction and Antitumor Properties
Compounds like 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid have demonstrated the ability to interact with DNA, showcasing potential as antitumor agents. Their molecular interactions and biological screenings reveal their effectiveness against various carcinoma cells, marking their significance in medicinal chemistry (Sirajuddin et al., 2015).
properties
IUPAC Name |
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-11-5-7-12(8-6-11)9(13)3-4-10(14)15/h3-4H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWNXLICCRVKFW-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



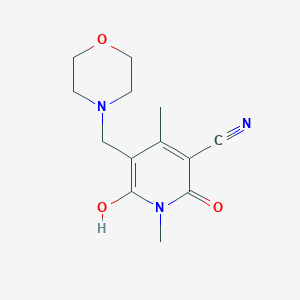
![N-[(2-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2475187.png)

![2-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2475190.png)

![1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2475196.png)
![1-methyl-4-(4-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2475197.png)
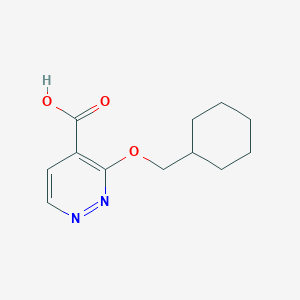

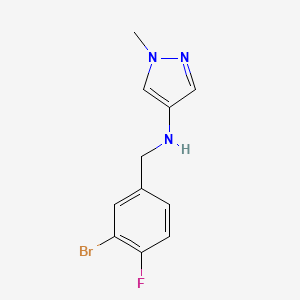
![(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2475205.png)

